Cas no 2229182-09-4 (3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)

3-(But-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine is a fluorinated and chlorinated pyridine derivative featuring a terminal alkyne functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in click chemistry and cross-coupling reactions. The presence of both halogen substituents (chloro and fluoro) enhances its utility as a building block for further functionalization, enabling selective modifications at distinct positions. The terminal alkyne moiety allows for efficient participation in cycloaddition reactions, such as the Huisgen azide-alkyne cycloaddition, facilitating the synthesis of complex heterocyclic systems. Its structural features make it valuable for pharmaceutical and agrochemical research, where precise molecular tuning is required.
3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine structure
2229182-09-4 structure
Product name:3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
CAS No:2229182-09-4
MF:C9H6Cl2FN
Molecular Weight:218.055043697357
CID:6188830
PubChem ID:165964575

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
    • 2229182-09-4
    • EN300-1975864
    • インチ: 1S/C9H6Cl2FN/c1-2-3-4-6-5-7(12)9(11)13-8(6)10/h1,5H,3-4H2
    • InChIKey: WSYOTCBVAHPQJK-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(N=1)Cl)F)CCC#C

計算された属性

  • 精确分子量: 216.9861327g/mol
  • 同位素质量: 216.9861327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 12.9Ų

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1975864-0.5g
3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
2229182-09-4
0.5g
$1316.0 2023-09-16
Enamine
EN300-1975864-0.25g
3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
2229182-09-4
0.25g
$1262.0 2023-09-16
Enamine
EN300-1975864-0.05g
3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
2229182-09-4
0.05g
$1152.0 2023-09-16
Enamine
EN300-1975864-1.0g
3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
2229182-09-4
1g
$0.0 2023-05-23
Enamine
EN300-1975864-10g
3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
2229182-09-4
10g
$5897.0 2023-09-16
Enamine
EN300-1975864-1g
3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
2229182-09-4
1g
$1371.0 2023-09-16
Enamine
EN300-1975864-0.1g
3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
2229182-09-4
0.1g
$1207.0 2023-09-16
Enamine
EN300-1975864-2.5g
3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
2229182-09-4
2.5g
$2688.0 2023-09-16
Enamine
EN300-1975864-5g
3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine
2229182-09-4
5g
$3977.0 2023-09-16

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine 関連文献

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridineに関する追加情報

Introduction to 3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine (CAS No. 2229182-09-4)

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine, identified by the chemical compound code CAS No. 2229182-09-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a class of molecules widely recognized for their diverse biological activities and utility in drug development. The structural features of 3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine, particularly its combination of chloro and fluoro substituents along with an alkyne functional group, make it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The presence of chloro and fluoro groups in the pyridine ring introduces unique electronic and steric properties to the molecule. These substituents are frequently employed in medicinal chemistry due to their ability to modulate binding affinity and metabolic stability. The fluoro atom, in particular, is known for its ability to enhance binding interactions with biological targets, often improving both potency and selectivity. Meanwhile, the chloro groups can serve as handles for further functionalization, allowing chemists to tailor the molecule's properties for specific applications.

The but-3-yn-1-yl moiety at the 3-position of the pyridine ring adds another layer of complexity to this compound. Alkyne functionalities are versatile intermediates in organic synthesis and can participate in various chemical reactions, such as Sonogashira coupling, which opens up possibilities for constructing more intricate molecular architectures. This feature makes 3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine a valuable building block for the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). Pyridine-based compounds have emerged as effective scaffolds for this purpose due to their ability to mimic peptide structures and disrupt critical biological pathways. The unique combination of substituents in 3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine positions it as a potential lead compound for designing PPI inhibitors. Specifically, the electron-withdrawing nature of the chloro and fluoro groups can enhance interactions with polar residues in protein binding pockets, while the alkyne functionality provides a site for covalent modification if needed.

Moreover, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their favorable pharmacokinetic properties. The introduction of fluorine atoms can improve metabolic stability, lipophilicity, and cell membrane permeability, all of which are crucial factors in drug design. The recent advancements in fluorination techniques have enabled the synthesis of increasingly complex fluorinated pyridines, paving the way for new generations of drugs with enhanced efficacy and reduced side effects.

One notable area where 3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine could find application is in the development of antiviral agents. Viruses often rely on specific protein-protein interactions for their replication cycle, making them susceptible targets for PPI inhibitors. By designing molecules that disrupt these interactions, it may be possible to inhibit viral propagation effectively. Preliminary studies have suggested that pyridine-based compounds can interfere with viral enzymes and host factors involved in infection processes. The structural features of 3-(but-3-yne)-1yl]-2,6-dichloro-pyridine could be exploited to develop novel antiviral drugs with improved selectivity and potency.

Another emerging field where this compound holds promise is in oncology research. Cancer cells frequently exhibit altered signaling pathways that drive their uncontrolled growth and survival. Targeting these pathways with small-molecule inhibitors has become a cornerstone of modern cancer therapy. Pyridine derivatives have been extensively studied as inhibitors of kinases and other enzymes involved in cancer signaling networks. The presence of both chloro and fluoro substituents in 3-(but-yne]-1yl]-2-pyridine could enhance its ability to bind to target enzymes by optimizing both hydrophobic interactions and hydrogen bonding networks.

The synthesis of complex organic molecules like 3-(but-yne]-1yl]-2-pyridine often requires multi-step reactions involving advanced synthetic methodologies. Recent developments in transition-metal catalysis have made it possible to construct intricate molecular frameworks efficiently. For instance, palladium-catalyzed Sonogashira couplings can be used to introduce alkyne functionalities into aromatic rings under mild conditions. This approach would be particularly useful for elaborating on the core structure of our compound while maintaining high yields and purity.

In conclusion, CAS No 2229182 -09 -4 represents an intriguing molecule with significant potential across multiple therapeutic areas including antiviral oncology . Its unique structural features , combined with recent advances i pharmacological research , make it a compelling candidate f further exploration . As our understanding o how these molecules interact w biological systems continues t grow , we can expect t see more innovative applications emerge from studies centered around compounds lke this one .

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